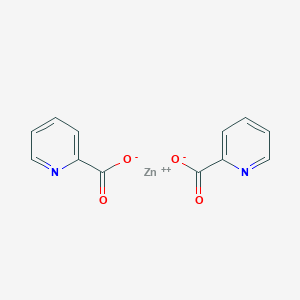

Zinc Picolinate

Overview

Description

Zinc picolinate is a zinc complex that has been studied for various applications, including its potential role in DNA binding, inhibition of topoisomerase I, and cytotoxic effects against certain cell lines. It is formed by the coordination of zinc ions with picolinic acid ligands, which can result in various geometries and coordination patterns depending on the specific ligands and conditions present during synthesis .

Synthesis Analysis

The synthesis of zinc picolinate complexes can be achieved through different methods, including sonochemical processes and reactions with different ligands. For instance, nanostructures of Zinc(II) coordination polymers have been synthesized sonochemically, which can serve as precursors for the preparation of zinc oxide nanoparticles . Monomeric chloro complexes of Zinc(II) with picolinic acid have been characterized, providing insights into the coordination chemistry of zinc picolinate . Additionally, the formation of zinc complexes with picolinic acid has been investigated potentiometrically, revealing the formation of various complexes such as ZnL+, ZnL2, and ZnL3- .

Molecular Structure Analysis

The molecular structure of zinc picolinate complexes can vary, with some exhibiting a distorted octahedral geometry, while others may have a tetrahedral or bipyramidal coordination pattern. Crystal structure analysis has shown that zinc picolinate can form a distorted octahedral complex with a trans-configuration of carbonyl oxygen atoms and planar picolinate ligands . Other studies have reported different spatial arrangements, including both trans and cis octahedral geometries . The coordination environment of zinc can include nitrogen, oxygen, sulfur, and chlorine atoms, depending on the specific ligands involved .

Chemical Reactions Analysis

Zinc picolinate complexes can participate in various chemical reactions, including interactions with DNA and inhibition of enzymes such as topoisomerase I. For example, a zinc complex with picolinic acid ligands has been shown to bind strongly with G-quadruplex DNA and inhibit topoisomerase I efficiently . The insulin-mimetic activity of zinc picolinate complexes has also been studied, with some complexes showing activity similar to that of zinc sulfate .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc picolinate complexes are influenced by their molecular structure and the nature of their ligands. Thermal analysis studies have shown that zinc picolinate complexes can lose water and organic ligands upon heating, ultimately yielding zinc oxide . The solubility, stability, and reactivity of these complexes can vary, affecting their potential applications in biological systems and materials science.

Scientific Research Applications

1. Prevention and Mitigation of COVID-19

- Application Summary: Zinc Picolinate has been used in research for the prevention and mitigation of COVID-19. The study was conducted to evaluate the effectiveness of zinc supplementation in the prevention and mitigation of COVID-19 in two similar participant groups .

- Methods of Application: In an ambulatory, interventional, prospective, single-blind study, participants were randomized to receive 10 mg, 25 mg, or 50 mg zinc picolinate daily .

- Results: Symptomatic COVID-19 infection was significantly lower among the treatment participants (1.9%) than the control group participants (10.4%). The unadjusted odds ratio indicates that symptomatic COVID-19 infection was 5.93 times higher in the control group .

2. Blood Pressure Regulation

- Application Summary: Zinc Picolinate has been studied for its effects on blood pressure. The study was conducted to examine the effect of oral zinc supplementation on systolic blood pressure (SBP) or diastolic blood pressure (DBP) in adults .

- Methods of Application: The study was a systematic review and meta-analysis of randomized clinical trials that examined the effect of oral zinc supplementation on SBP or DBP .

3. Improvement of Taste Sensation

- Application Summary: Zinc Picolinate has been studied for its ability to improve taste sensation .

- Methods of Application: The studies compared the effects of Zinc Picolinate with other forms of zinc such as zinc sulfate and zinc gluconate .

- Results: In the Zinc Picolinate studies, the subjects had significantly improved serum zinc levels compared to placebo .

4. Zinc Absorption

- Application Summary: Zinc Picolinate has been studied for its role in zinc absorption .

- Methods of Application: The studies compared the absorption efficacy of Zinc Picolinate with other zinc supplements .

- Results: Zinc Picolinate appears to have the greatest efficacy in reversing the zinc deficiency and is also absorbed to a higher degree in normal subjects than other zinc supplements .

5. Immune System Support

- Application Summary: Zinc Picolinate is important for supporting a healthy immune system, as it helps in the production of immune cells and antibodies .

- Methods of Application: The application of Zinc Picolinate in this field is through dietary supplementation .

- Results: Zinc Picolinate helps in the production of immune cells and antibodies, which are crucial for fighting off infections and diseases .

6. Antioxidant Promotion

- Application Summary: Studies have found that the antioxidant-promoting properties of Zinc Picolinate help mitigate oxidative stress – a process that damages cells and tissues and can lead to several chronic health conditions .

- Methods of Application: The application of Zinc Picolinate in this field is through dietary supplementation .

- Results: Zinc Picolinate helps in mitigating oxidative stress, which is a process that damages cells and tissues and can lead to several chronic health conditions .

7. DNA and RNA Synthesis

- Application Summary: Zinc Picolinate is involved in the synthesis of DNA and RNA, which are necessary for cell division and growth .

- Methods of Application: The application of Zinc Picolinate in this field is through dietary supplementation .

- Results: Zinc Picolinate is involved in the synthesis of DNA and RNA, which are necessary for cell division and growth .

8. Testosterone Production

- Application Summary: Zinc Picolinate is needed to support the body’s normal production of testosterone, a hormone essential for promoting lean muscle mass .

- Methods of Application: The application of Zinc Picolinate in this field is through dietary supplementation .

- Results: Zinc Picolinate helps in the production of testosterone, a hormone essential for promoting lean muscle mass .

Safety And Hazards

Future Directions

Zinc plays an important role in β-cell function, insulin action, glucose homeostasis and the pathogenesis of diabetes and its complications . Further randomized double-blinded placebo-controlled clinical trials conducted for an adequate duration are required to establish therapeutic safety in humans .

properties

IUPAC Name |

zinc;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUUBRKFZWXRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170814 | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc Picolinate | |

CAS RN |

17949-65-4 | |

| Record name | Zinc picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | picolinic acid zinc chelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

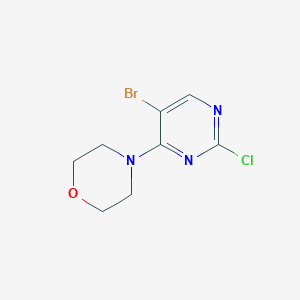

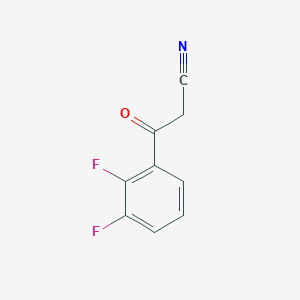

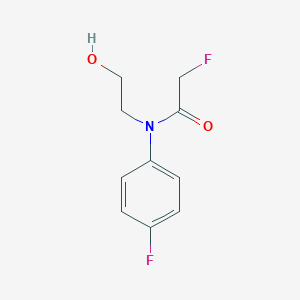

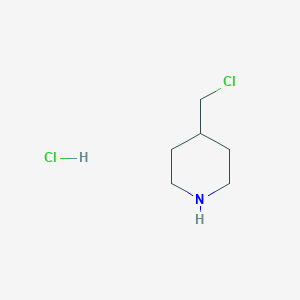

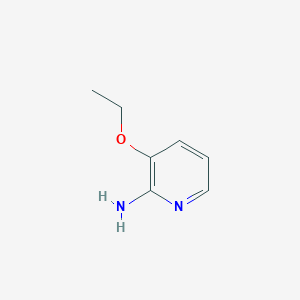

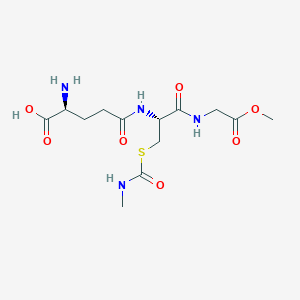

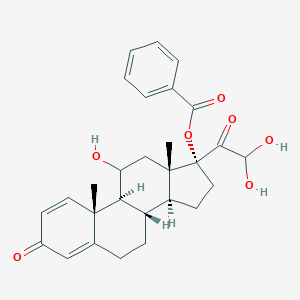

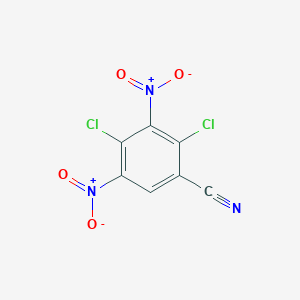

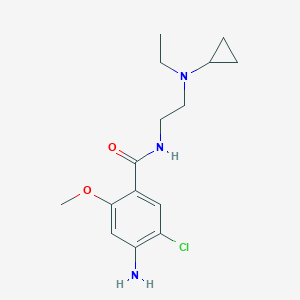

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)